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molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

1-Pyridin-3-yl-piperazine

Cat. No. B109604
M. Wt: 163.22 g/mol
InChI Key: DNDJHEWLYGJJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929281

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22 g of piperazine in 20 ml of o-xylene, a solution of 6.72 g of 3-bromopyridine in 20 ml of o-xylene and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 15 ml of o-xylene (the ratio of palladium atom/heterocyclic aromatic halide=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, the same treatment as employed in Example 1 was conducted to give colorless oily 1-(3-pyridyl)piperazine. The yield was 86% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
48 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1>CC1C=CC=CC=1C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
heterocyclic aromatic halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Seven
Name
Quantity
48 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml Kjeldahl flask equipped with a cooling condenser
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen for about 20 minutes while the content
Duration
20 min
ADDITION
Type
ADDITION
Details
0.2 ml of tri-tert.-butylphosphine was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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